Bienvenue dans la boutique en ligne BenchChem!

3,4-Diisobutoxyaniline

Lipophilicity Drug design Intermediate selection

3,4-Diisobutoxyaniline (CAS 39051-98-4), systematically named 3,4-bis(2-methylpropoxy)aniline, is a dialkoxyaniline derivative with a molecular formula of C14H23NO2 and a molecular weight of 237.34 g/mol. It bears two branched isobutoxy substituents at the 3- and 4-positions of the aniline ring, conferring a computed XLogP3 of 4.1 and a topological polar surface area of 44.5 Ų.

Molecular Formula C14H23NO2
Molecular Weight 237.34 g/mol
CAS No. 39051-98-4
Cat. No. B1348633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diisobutoxyaniline
CAS39051-98-4
Molecular FormulaC14H23NO2
Molecular Weight237.34 g/mol
Structural Identifiers
SMILESCC(C)COC1=C(C=C(C=C1)N)OCC(C)C
InChIInChI=1S/C14H23NO2/c1-10(2)8-16-13-6-5-12(15)7-14(13)17-9-11(3)4/h5-7,10-11H,8-9,15H2,1-4H3
InChIKeyXGHPKERTFVCGGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Diisobutoxyaniline (CAS 39051-98-4): A Specialized C14H23NO2 Aromatic Amine Intermediate for Quinolone Anticoccidial Synthesis


3,4-Diisobutoxyaniline (CAS 39051-98-4), systematically named 3,4-bis(2-methylpropoxy)aniline, is a dialkoxyaniline derivative with a molecular formula of C14H23NO2 and a molecular weight of 237.34 g/mol . It bears two branched isobutoxy substituents at the 3- and 4-positions of the aniline ring, conferring a computed XLogP3 of 4.1 and a topological polar surface area of 44.5 Ų . Its primary documented industrial role is as a key intermediate in the synthesis of buquinolate (ethyl 4-hydroxy-6,7-diisobutoxyquinoline-3-carboxylate), a veterinary anticoccidial agent approved as a feed additive for broiler chickens . This compound belongs to the broader class of 3,4-dialkoxyanilines, which serve as versatile precursors to 4-hydroxy-6,7-dialkoxy-3-quinolinecarboxylic acid esters via condensation with ethoxymethylenemalonate followed by thermal cyclization [1].

Why Generic 3,4-Dialkoxyaniline Substitution Fails: The Critical Role of the Isobutoxy Branching in 3,4-Diisobutoxyaniline


The 3,4-dialkoxyaniline scaffold appears superficially interchangeable—replacing methoxy, ethoxy, or n-butoxy groups seems chemically straightforward. However, the isobutoxy substituent in 3,4-diisobutoxyaniline introduces a specific steric and lipophilic signature that cannot be replicated by linear or less-branched alkoxy analogs. The branched 2-methylpropoxy group alters both the conformational landscape during Gould–Jacobs cyclization to the quinoline nucleus and the lipophilicity of the resulting 6,7-dialkoxyquinoline-3-carboxylate, directly impacting anticoccidial potency [1]. Generic substitution with 3,4-dimethoxyaniline (LogP ~1.87), 3,4-diethoxyaniline (XLogP ~2.2), or even 3,4-dibutoxyaniline (XLogP ~3.9) yields quinolines with different partition coefficients, metabolic stability profiles, and biological activity, making direct interchange impossible without re-optimization of the entire synthesis–activity relationship . Furthermore, the isobutoxy group is structurally encoded in the final drug substance buquinolate—any deviation in the alkoxy precursor directly produces a different final compound, not a generic equivalent [2].

3,4-Diisobutoxyaniline Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Computed Lipophilicity (XLogP3): 3,4-Diisobutoxyaniline Versus Dimethoxy, Diethoxy, and Dibutoxy Analogs

3,4-Diisobutoxyaniline exhibits a computed XLogP3 of 4.1, representing a 2.2 log-unit increase over 3,4-dimethoxyaniline (LogP 1.87) and a 1.9 log-unit increase over 3,4-diethoxyaniline (XLogP 2.2). The compound is 0.2 log units more lipophilic than the isomeric 3,4-dibutoxyaniline (XLogP 3.9), despite identical molecular formula and TPSA . This non-linear lipophilicity difference arises from the branched architecture of the isobutoxy chain: compact branching reduces solvent-accessible surface area relative to the extended n-butoxy conformation, yet the tertiary carbon proximity increases local hydrophobicity. For procurement decisions, this means 3,4-diisobutoxyaniline occupies a distinct lipophilicity niche that neither the shorter-chain (dimethoxy, diethoxy) nor the linear long-chain (dibutoxy) analogs can occupy, directly affecting the LogD and tissue distribution profile of downstream quinoline products [1].

Lipophilicity Drug design Intermediate selection

Topological Polar Surface Area: Identical TPSA Across C14 Isomers Masks Critical Steric Differentiation

3,4-Diisobutoxyaniline and its constitutional isomer 3,4-dibutoxyaniline share an identical topological polar surface area (TPSA) of 44.5 Ų and identical molecular formula (C14H23NO2). However, the branched isobutoxy architecture of the target compound reduces the number of rotatable bonds from 8 (dibutoxy) to 6, constraining conformational flexibility . This steric constraint impacts the Gould–Jacobs cyclization step during buquinolate synthesis: the branched alkoxy group directs the regiochemistry of the quinoline ring closure differently than the linear n-butoxy chain, as established in the Spencer et al. SAR study where ethyl 6,7-diisobutoxy-4-hydroxyquinoline-3-carboxylate (buquinolate) emerged as one of the most active compounds in the series [1]. The identical TPSA but divergent conformational profile means that membrane permeability predictions based solely on TPSA would misleadingly suggest interchangeability, whereas the steric influence on cyclization regiochemistry and final product identity precludes substitution.

TPSA Membrane permeability Isomer comparison

Specific Intermediate Role: 3,4-Diisobutoxyaniline as the Irreplaceable Precursor to the FDA-Recognized Anticoccidial Buquinolate

3,4-Diisobutoxyaniline is the specifically designated intermediate for buquinolate (ethyl 4-hydroxy-6,7-diisobutoxyquinoline-3-carboxylate), an FDA-approved anticoccidial feed additive for broiler chickens effective against Eimeria tenella, E. necatrix, E. acervulina, and E. maxima [1]. The synthetic route proceeds via condensation of 3,4-diisobutoxyaniline with diethyl ethoxymethylenemalonate to form diethyl 3,4-diisobutoxyanilinomethylenemalonate, followed by thermal cyclization in phosphoric acid esters to yield the 4-hydroxyquinoline-3-carboxylate core . The analytical method for buquinolate determination in chicken feeds achieves an average recovery of 99.7% (SD 3.3) across 31 samples at levels of 0.0044–0.0143%, with no background interference from 157 feed samples tested, establishing the robustness of 3,4-diisobutoxyaniline-derived product quantification in complex matrices [2]. No alternative 3,4-dialkoxyaniline can generate buquinolate—the isobutoxy groups are constitutive elements of the approved drug substance (UNII: MFL71K7PU4), making 3,4-diisobutoxyaniline the sole acceptable precursor for regulatory-compliant buquinolate manufacture [3].

Buquinolate synthesis Coccidiostat intermediate Veterinary drug precursor

Anticoccidial Efficacy of the Derived Quinoline: Buquinolate Exhibits Cross-Resistance Profile Distinct from Non-Isobutoxy Quinolones

The quinoline derived from 3,4-diisobutoxyaniline—buquinolate—was demonstrated to be efficacious against both drug-resistant strains and drug-naïve strains of Eimeria tenella, with a specific cross-resistance pattern to decoquinate and Unistat, but not to other coccidiostats such as lasalocid, monensin, or amprolium [1]. In a comparative efficacy study, buquinolate at standard feed inclusion levels protected chickens against experimental E. tenella infections initiated by 10 different strains, including strains resistant to glycarbylamide, nicarbazin, nitrofurazone, and zoalene [2]. However, rapid emergence of resistance to buquinolate and decoquinate after a single experimental passage was documented as a class-specific limitation, indicating that the isobutoxy substitution pattern defines both the activity spectrum and resistance susceptibility of this quinolone subclass [3]. The quinolone coccidiostats buquinolate, amquinate, methyl benzoquate, and decoquinate were identified as powerful inhibitors of succinate- and malate/pyruvate-supported respiration in E. tenella mitochondria, establishing a common mitochondrial mechanism of action that differentiates this class from ionophore anticoccidials [4].

Anticoccidial activity Drug resistance Eimeria tenella

Regiochemical Fidelity in Gould–Jacobs Cyclization: Isobutoxy Directing Effects Relative to Linear Alkoxy Substituents

The condensation of 3,4-dialkoxyanilines with ethyl (ethoxymethylene)cyanoacetate followed by thermal cyclization has been established as a regiospecific route to 6,7-dialkoxy-4-oxo-1,4-dihydroquinoline-3-carbonitriles, with the alkoxy substitution pattern on the aniline precursor directly mapping to the 6,7-positions of the quinoline product [1]. For 3,4-diisobutoxyaniline, the branched alkoxy groups provide steric bulk at the β-carbon, which influences the cyclization kinetics compared to linear alkoxy chains. The patent literature explicitly describes the conversion of 3,4-diisobutoxyaniline to 6,7-diisobutoxy-4-oxo-3-quinoline carboxylic acid and its salts by methods known per se, confirming the established synthetic tractability of this specific precursor [2]. While quantitative cyclization yields for individual dialkoxyaniline substrates are not publicly reported in a single head-to-head study, the Spencer et al. SAR study reports that among the 6,7-dialkoxy-4-hydroxy-3-quinolinecarboxylate series, the 6,7-diisobutoxy derivative (buquinolate) was identified as one of the most active compounds, implying efficient synthetic accessibility and favorable biological activity that drove its selection for commercial development over other alkoxy variants [3].

Gould–Jacobs reaction Regioselectivity Quinoline synthesis

Optimal Procurement and Application Scenarios for 3,4-Diisobutoxyaniline (CAS 39051-98-4) Based on Quantitative Differentiation Evidence


GMP-Compliant Buquinolate API Manufacturing: Non-Substitutable Intermediate Procurement

For manufacturers producing buquinolate active pharmaceutical ingredient (API) under veterinary GMP, 3,4-diisobutoxyaniline is the irreplaceable starting material. Regulatory filings for buquinolate (UNII: MFL71K7PU4, FDA-approved feed additive) specify the 6,7-diisobutoxy substitution pattern as an integral part of the drug substance identity [1]. Substitution with any other 3,4-dialkoxyaniline—regardless of computational similarity—produces a different chemical entity requiring a separate marketing authorization. The validated analytical method for buquinolate quantitation in feed matrices (99.7% recovery, SD 3.3, across 0.0044–0.0143% levels) depends on the specific fluorescence properties of the 6,7-diisobutoxyquinoline chromophore, which would be altered by different alkoxy substituents [2]. Procurement specifications must therefore mandate identity testing (e.g., NMR, IR) confirming the presence of the isobutoxy (2-methylpropoxy) moiety, not merely the molecular formula or TPSA.

Structure–Activity Relationship (SAR) Studies on 6,7-Dialkoxyquinoline-3-Carboxylate Anticoccidials

Research groups investigating the SAR of quinolone anticoccidials should select 3,4-diisobutoxyaniline as the precursor when the goal is to generate the 6,7-diisobutoxy-substituted quinoline series, which includes the commercially validated compound buquinolate. The Spencer et al. (1966) foundational SAR study established that the 6,7-diisobutoxy derivative ranked among the most active compounds in the alkyl 6,7-dialkoxy-4-hydroxy-3-quinolinecarboxylate series, providing a benchmark for potency comparisons [1]. Using 3,4-diisobutoxyaniline as the common starting material enables direct comparison of ester variants (methyl, ethyl, isopropyl) at the 3-carboxylate position while holding the 6,7-dialkoxy pharmacophore constant. The branched isobutoxy group's distinct conformational profile (6 rotatable bonds) relative to linear butoxy (8 rotatable bonds) also makes it a valuable probe for studying the impact of alkoxy chain branching on mitochondrial respiration inhibition in Eimeria species [2].

Analytical Reference Standard Preparation for Buquinolate Residue Monitoring in Food Safety Programs

Food safety laboratories conducting surveillance for anticoccidial residues in poultry tissues and eggs require authentic buquinolate reference standards, which are synthesized from 3,4-diisobutoxyaniline. The FDA tolerance for buquinolate residues is 0.2 ppm in liver with zero tolerance in eggs and other edible tissues [1]. The gas-chromatographic determination method with electron-capture detection (Hoodless & Weston, 1970) and the LC-MS/MS multi-residue method for 17 anticoccidials both depend on the unique chromatographic retention time and mass spectrometric fragmentation pattern of the 6,7-diisobutoxy-substituted quinoline—patterns that are distinct from those of decoquinate (6,7-diethoxy) and methyl benzoquate (6,7-dimethoxy) [2]. Procurement of high-purity 3,4-diisobutoxyaniline as a precursor for in-house reference standard synthesis ensures the correct analyte identity, avoiding the risk of misidentification that could arise from using a different dialkoxyaniline to generate a structurally similar but chromatographically distinct quinoline.

Quinoline-Based Kinase Inhibitor Discovery Using 3,4-Dialkoxyaniline Building Blocks

The Wissner et al. (2000) study on 4-anilino-6,7-dialkoxyquinoline-3-carbonitrile EGFR kinase inhibitors established that condensation of 3,4-dialkoxyanilines with ethyl (ethoxymethylene)cyanoacetate followed by thermal cyclization regiospecifically yields 6,7-dialkoxy-4-oxo-1,4-dihydroquinoline-3-carbonitriles, which are then elaborated to 4-anilino kinase inhibitors with activity comparable to the quinazoline-based reference compounds [1]. In this context, 3,4-diisobutoxyaniline offers the highest lipophilicity (XLogP3 4.1) and steric bulk among the common 3,4-dialkoxyaniline building blocks, making it the precursor of choice for generating quinoline inhibitors with enhanced passive membrane permeability and potential blood–brain barrier penetration. The broader 3,4-dialkoxyaniline literature confirms that the alkoxy substitution pattern is the primary determinant of the quinoline product's physicochemical profile, and the diisobutoxy variant occupies the extreme upper end of the lipophilicity range achievable with symmetrical lower-alkyl diether substitution [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Diisobutoxyaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.